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Compound of Interest

2-lodo-5-(trifluoromethyl)benzoic
Compound Name: d
aci

Cat. No.: B079490

CAS Number: 702641-04-1

This technical guide provides a comprehensive overview of 2-lodo-5-(trifluoromethyl)benzoic
acid, a key intermediate in pharmaceutical and chemical synthesis. The document is intended
for researchers, scientists, and professionals in drug development, offering detailed information
on its properties, synthesis, and potential applications.

Physicochemical Properties

2-lodo-5-(trifluoromethyl)benzoic acid is a solid organic compound.[1][2] Its key
physicochemical properties are summarized in the table below. While the melting point is
experimentally determined, the boiling point and aqueous solubility are not readily available in
published literature and are therefore predicted based on computational models.
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Property Value Source
CAS Number 702641-04-1 [1]
Molecular Formula CsHaF3l02 [2]
Molecular Weight 316.02 g/mol [3]
Melting Point 171-172 °C

Boiling Point (Predicted) 325.9+£40.0 °C N/A
Water Solubility (Predicted) 0.498 g/L N/A
Appearance Solid

Purity Typically =95% [2]

Spectroscopic Data

Detailed experimental spectroscopic data for 2-lodo-5-(trifluoromethyl)benzoic acid is not
widely available. However, based on the analysis of similar compounds, the following spectral
characteristics can be anticipated.

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region,
corresponding to the three protons on the benzene ring. The chemical shifts will be influenced
by the electron-withdrawing effects of the carboxylic acid, iodo, and trifluoromethyl groups.

13C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the
eight carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the
most downfield position, while the carbon attached to the trifluoromethyl group will also exhibit
a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm~1), the C=0
stretch of the carbonyl group (around 1700 cm~?), C-F stretching vibrations, and C-I stretching
vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound (316.02 g/mol ).
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Synthesis

A definitive, published experimental protocol for the synthesis of 2-lodo-5-
(trifluoromethyl)benzoic acid is not readily available. However, a plausible and commonly
employed synthetic route is the Sandmeyer reaction, starting from 2-amino-5-
(trifluoromethyl)benzoic acid. This method is widely used for the introduction of an iodo group
onto an aromatic ring.

Proposed Experimental Protocol: Sandmeyer Reaction

This protocol is based on established procedures for similar transformations.
Materials:

e 2-amino-5-(trifluoromethyl)benzoic acid

e Concentrated Hydrochloric Acid (HCI) or Sulfuric Acid (H2SOa4)

e Sodium Nitrite (NaNOz2)

o Potassium lodide (KI)

o Deionized Water

e Ice

o Sodium Thiosulfate (Na2S20s3) solution

o Diethyl Ether or other suitable organic solvent

e Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (Na2SOa)
Procedure:

» Diazotization:

o Dissolve a known quantity of 2-amino-5-(trifluoromethyl)benzoic acid in an aqueous
solution of a strong acid (e.g., HCI or H2SOa) in a flask.
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Cool the mixture to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction
mixture. Maintain the temperature below 5 °C throughout the addition to ensure the
stability of the diazonium salt intermediate.

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is
complete.

e |odination:

o

o

o

In a separate flask, dissolve an excess of potassium iodide in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous
stirring. Nitrogen gas evolution should be observed.

Allow the reaction mixture to warm to room temperature and then gently heat to ensure
complete decomposition of the diazonium salt.

o Work-up and Purification:

o

Cool the reaction mixture to room temperature.

If a precipitate forms, collect it by filtration. If the product is in solution, perform a solvent
extraction with a suitable organic solvent like diethyl ether.

Wash the collected solid or the organic extract with a dilute agueous solution of sodium
thiosulfate to remove any residual iodine.

Wash with water and then with brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or NazS0Oa).

Remove the solvent under reduced pressure to yield the crude 2-lodo-5-
(trifluoromethyl)benzoic acid.

Further purification can be achieved by recrystallization from a suitable solvent system.
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Synthesis Workflow
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Caption: Proposed synthesis workflow for 2-lodo-5-(trifluoromethyl)benzoic acid.

Applications in Drug Development and Research

2-lodo-5-(trifluoromethyl)benzoic acid is primarily utilized as a building block in the synthesis
of more complex molecules, particularly in the pharmaceutical industry. The presence of both
an iodo group and a trifluoromethyl group on the benzoic acid scaffold provides multiple
avenues for chemical modification.

The trifluoromethyl group (-CFs) is a highly valued substituent in medicinal chemistry due to its
ability to enhance several key properties of a drug molecule. These include:

 Increased Lipophilicity: This can improve the ability of a drug to cross cell membranes and
the blood-brain barrier.

» Enhanced Metabolic Stability: The C-F bond is very strong, making the -CFs group resistant
to metabolic degradation, which can prolong the drug's half-life in the body.

» Improved Binding Affinity: The electron-withdrawing nature of the -CFs group can alter the
electronic properties of the molecule, potentially leading to stronger interactions with
biological targets.

The iodo group (-1) serves as a versatile handle for various chemical transformations, most
notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira,
and Heck couplings. These reactions allow for the facile formation of new carbon-carbon and
carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

While specific biological activities or signaling pathways directly involving 2-lodo-5-
(trifluoromethyl)benzoic acid are not well-documented in publicly available literature, its role
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as an intermediate suggests its use in the synthesis of a wide range of biologically active
compounds, including enzyme inhibitors and receptor modulators.

Role in Drug Discovery

2-lodo-5-(trifluoromethyl)benzoic acid
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Caption: Functional contributions to drug development.
Safety Information
2-lodo-5-(trifluoromethyl)benzoic acid is associated with the following hazard statements:
e H302: Harmful if swallowed.
e H315: Causes skin irritation.

e H319: Causes serious eye irritation.
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e H332: Harmful if inhaled.
o H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment
such as gloves, safety glasses, and a lab coat, should be followed when handling this
compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-lodo-5-(trifluoromethyl)benzoic acid is a valuable chemical intermediate with significant
potential in the synthesis of novel pharmaceutical compounds. Its unique combination of a
reactive iodo group and a property-enhancing trifluoromethyl group makes it a versatile building
block for medicinal chemists. While detailed biological data for the compound itself is limited, its
structural features underscore its importance in the development of new therapeutics. Further
research into the applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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